molecular formula C10H11ClN2 B2892585 6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile CAS No. 1250529-94-2

6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile

Cat. No.: B2892585
CAS No.: 1250529-94-2
M. Wt: 194.66
InChI Key: JOJGKPOIURPFHH-UHFFFAOYSA-N
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Description

6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile is a pyridine derivative with distinct substituents at positions 2 (chloro), 3 (cyano), and 6 (butan-2-yl). The butan-2-yl group introduces a branched alkyl chain, influencing lipophilicity and steric effects. This compound is cataloged under synonyms such as AKOS010923631 and is available commercially, though its specific applications or bioactivity remain unreported in the provided evidence .

Properties

IUPAC Name

6-butan-2-yl-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-3-7(2)9-5-4-8(6-12)10(11)13-9/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJGKPOIURPFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250529-94-2
Record name 6-(butan-2-yl)-2-chloropyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and chlorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Analysis

Key analogs and their structural differences are summarized below:

Compound Name Position 2 Position 3 Position 6 Molecular Weight (g/mol) Predicted logP* Notable Features
6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile Cl CN Butan-2-yl ~194.5 ~2.5 Branched alkyl enhances lipophilicity
6-(4-Bromophenyl)-2-chloronicotinonitrile Cl CN 4-Bromophenyl ~293.6 ~3.8 Aryl group increases molecular weight and aromatic interactions
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile OH CN 5-Chlorothiophen-2-yl ~240.7 ~2.1 Hydroxyl group enables hydrogen bonding
2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile CN 4-Methylpiperazin-1-yl ~266.3 ~1.8 Naphthyridine core; demonstrated antidepressant activity

*logP values estimated based on substituent contributions.

Key Comparisons

Position 6 Substituents: The butan-2-yl group in the target compound imparts moderate lipophilicity (logP ~2.5), favoring solubility in organic solvents. Aryl vs. Alkyl: Aryl groups (e.g., bromophenyl) increase molecular weight and may enhance π-π stacking, while alkyl chains (e.g., butan-2-yl) improve membrane permeability in drug design .

Position 2 Substituents :

  • The chloro group in the target compound is electron-withdrawing, directing reactivity for further functionalization (e.g., nucleophilic substitution). Analogous compounds with hydroxyl groups (e.g., ) exhibit hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .

Position 3 Cyano Group: The cyano group is a strong electron-withdrawing moiety common across analogs, stabilizing the pyridine ring and enabling participation in dipole-dipole interactions. Its presence is critical in pharmaceuticals for modulating receptor binding .

Biological Activity

6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to consolidate current knowledge regarding the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound is classified under the pyridine derivatives, characterized by the following attributes:

  • IUPAC Name : 6-butan-2-yl-2-chloropyridine-3-carbonitrile
  • Molecular Formula : C10H11ClN2
  • Molecular Weight : 194.66 g/mol
  • CAS Number : 1250529-94-2

The structure features a chlorinated pyridine ring with a butan-2-yl group and a nitrile functional group, which may influence its biological activity.

Biological Activity Overview

Research on this compound indicates several potential biological activities, particularly in the realm of neuropharmacology and antimicrobial properties. The presence of the nitrile group is noteworthy as it often correlates with enhanced biological reactivity.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The nitrile group has been associated with increased interaction with bacterial cell walls, leading to inhibition of growth. For instance, derivatives of pyridine structures have shown promising results against various bacterial strains, suggesting that this compound may possess similar capabilities.

Neuropharmacological Effects

There is emerging evidence linking pyridine derivatives to neuroprotective effects. Compounds within this class have been studied for their ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Inhibition of Monoamine Oxidase (MAO) :
    • A study indicated that derivatives similar to this compound could effectively inhibit MAO-B, enhancing levels of beta-phenylethylamine in rat models. This suggests potential applications in treating conditions like Parkinson's disease where MAO inhibition is beneficial .
  • Antibacterial Screening :
    • Research evaluating various pyridine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The structural similarities between these compounds and this compound imply potential effectiveness against common pathogens .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of pyridine derivatives revealed that modifications at the 3-position (where the nitrile group is located) significantly affect biological activity. This highlights the importance of functional groups in dictating the pharmacological profile of compounds .

Comparative Analysis Table

Compound NameBiological ActivityMechanism of Action
This compoundPotential MAO inhibitorInhibition of neurotransmitter metabolism
Related Pyridine Derivative AAntibacterialDisruption of bacterial cell wall integrity
Related Pyridine Derivative BNeuroprotectiveIncrease in neurotransmitter levels

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